N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide
CAS No.: 21122-68-9
Cat. No.: VC20867342
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21122-68-9 |
|---|---|
| Molecular Formula | C23H24N2O |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide |
| Standard InChI | InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) |
| Standard InChI Key | IQPGFFOBMDKQPI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide possesses a distinctive molecular architecture consisting of a benzamide core with two 2,3-dimethylphenyl groups. One 2,3-dimethylphenyl group is directly attached to the nitrogen atom of the amide functionality, while the second is connected through an amino linkage at the ortho position (2-position) of the benzamide's aromatic ring. This arrangement creates a molecule with multiple aromatic rings and potential hydrogen bonding sites through the amide and amino functionalities. The presence of methyl substituents at the 2- and 3-positions of both phenyl rings contributes to the steric and electronic properties of the molecule.
Physical Properties
The compound is available commercially as a white to off-white crystalline solid. Based on its molecular structure and comparison with similar compounds, N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is expected to have limited water solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols. The compound is commercially available in research quantities, typically packaged in 25mg amounts for laboratory use .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide can be approached through several synthetic pathways based on strategies employed for similar benzamide derivatives. One potential route involves the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with 2,3-dimethylaniline using appropriate coupling reagents to form the amide bond. Another approach might involve the acylation of 2,3-dimethylaniline with a suitable activated derivative of 2-((2,3-dimethylphenyl)amino)benzoic acid, such as an acid chloride or activated ester.
Laboratory Preparation Methods
Based on synthetic methodologies described for related compounds, the laboratory preparation of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide likely involves monitoring by thin-layer chromatography (TLC) to track reaction progress. Upon completion, the reaction mixture would typically be processed by pouring onto ice-cold water, followed by neutralization with dilute hydrochloric acid if necessary. The resulting solid product would then be filtered, dried, and purified through recrystallization, commonly using ethanol as the recrystallization solvent .
Biological Activity and Applications
Structure-Activity Relationships
Table 1: Structure-Activity Relationship Comparison of Benzamide Derivatives
Analytical Methods
Spectroscopic Analysis
Several spectroscopic techniques are crucial for the characterization and analysis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide. Infrared spectroscopy (IR) is valuable for identifying key functional groups, with expected characteristic bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and aromatic C=C stretching (1500-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed structural information. For related compounds, ¹H NMR spectra typically show signals for methyl protons around δ 2.0-2.3 ppm, aromatic protons between δ 6.5-8.5 ppm, and amide/amine protons as characteristic singlets. Carbon-13 NMR would display signals for methyl carbons around δ 20-22 ppm, aromatic carbons in the range of δ 115-140 ppm, and the carbonyl carbon of the amide group at approximately δ 165-170 ppm .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential techniques for assessing the purity of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide and monitoring its synthesis. TLC is particularly useful during the synthetic process, allowing for real-time monitoring of reaction progress. Based on methodologies described for similar compounds, common TLC solvent systems might include mixtures of ethyl acetate, methanol, n-hexane, and dichloromethane .
Other Analytical Approaches
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide. Elemental analysis can confirm the empirical formula and purity of the compound by determining the percentages of carbon, hydrogen, and nitrogen, which should align with the theoretical values calculated from the molecular formula. X-ray crystallography, while more specialized, can provide definitive structural information, including bond lengths, bond angles, and three-dimensional molecular conformation.
Future Research Directions
Areas for Further Investigation
Several avenues for further investigation of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide can be identified:
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Comprehensive structure-activity relationship studies to determine how structural modifications affect biological activity
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Detailed mechanistic studies to understand how the compound interacts with potential biological targets
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Exploration of alternative synthetic routes to improve yield, purity, and scalability
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Investigation of the compound's potential activity against other viral targets beyond HIV
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Development of more water-soluble derivatives to enhance bioavailability for potential pharmaceutical applications
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